molecular formula C9H5Cl2FO2 B1413684 3-(2,5-dichloro-4-fluorophenyl)prop-2-enoic acid CAS No. 1807340-97-1

3-(2,5-dichloro-4-fluorophenyl)prop-2-enoic acid

Cat. No.: B1413684
CAS No.: 1807340-97-1
M. Wt: 235.04 g/mol
InChI Key: JJSZTZSZIXEJIK-UHFFFAOYSA-N
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Description

3-(2,5-dichloro-4-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Cl2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with two chlorine atoms at the 2 and 5 positions and a fluorine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichloro-4-fluorophenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzaldehyde and 4-fluorobenzaldehyde.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where the aldehyde reacts with malonic acid in the presence of a base (e.g., piperidine) to form the corresponding cinnamic acid derivative.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichloro-4-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or reduced to form alcohols.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2,5-dichloro-4-fluorophenyl)prop-2-enoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study enzyme interactions and inhibition due to its structural similarity to natural substrates.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dichloro-4-fluorophenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby affecting its function. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorocinnamic Acid: Similar structure but lacks the chlorine substituents.

    2,4-Dichlorocinnamic Acid: Similar structure but lacks the fluorine substituent.

    2,5-Dichlorocinnamic Acid: Similar structure but lacks the fluorine substituent.

Uniqueness

3-(2,5-dichloro-4-fluorophenyl)prop-2-enoic acid is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

1807340-97-1

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

3-(2,5-dichloro-4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)

InChI Key

JJSZTZSZIXEJIK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C=CC(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C=CC(=O)O

Origin of Product

United States

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